molecular formula C8H14N2O2 B13834836 1,2,5-Oxadiazole,3-(1-methylethyl)-4-propyl-,5-oxide(9CI)

1,2,5-Oxadiazole,3-(1-methylethyl)-4-propyl-,5-oxide(9CI)

Cat. No.: B13834836
M. Wt: 170.21 g/mol
InChI Key: MCUBKDQVCUUNAA-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole,3-(1-methylethyl)-4-propyl-,5-oxide(9CI) is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions. One common method is the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method involves the use of bromine-containing oxadiazoles, which are then substituted with diisopropyl iminodiacetate, followed by hydrolysis to yield the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production of oxadiazole compounds often involves similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Additionally, the use of green chemistry principles, such as microwave-assisted synthesis, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole derivatives can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives inhibit enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), enhancing their anti-tumor potency . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,5-oxadiazole include:

  • 1,2,4-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,3-Oxadiazole

Uniqueness

1,2,5-Oxadiazole derivatives are unique due to their specific electronic environment and the positions of their substituents. This uniqueness allows them to be utilized in a wide range of applications, from pharmaceuticals to high-energy materials .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-oxido-4-propan-2-yl-3-propyl-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C8H14N2O2/c1-4-5-7-8(6(2)3)9-12-10(7)11/h6H,4-5H2,1-3H3

InChI Key

MCUBKDQVCUUNAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=[N+](ON=C1C(C)C)[O-]

Origin of Product

United States

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